![molecular formula C10H6Cl2N2 B1589837 6,6'-Dichloro-2,2'-bipyridine CAS No. 53344-72-2](/img/structure/B1589837.png)
6,6'-Dichloro-2,2'-bipyridine
Overview
Description
6,6’-Dichloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 . It belongs to the family of bipyridine-based metal chelating agents.
Synthesis Analysis
The synthesis of 6,6’-Dichloro-2,2’-bipyridine involves several steps. One method involves reacting 2-chloropyridine with a mixture of BuLi/Me2N(CH2)2OLi as base for the regioselective lithiation at C-6 . Another method involves Stille heterocoupling between the 2-bromo-6-chloropyridine and the 2-chloro-6-tributylstannylpyridine . A different synthesis strategy involves homocoupling of 2-chloro-6-methoxypyridine, followed by hydrolysis of the 6,6’-methoxy groups of the dimer, then halogenation of the bipyridinone obtained .Molecular Structure Analysis
The molecular structure of 6,6’-Dichloro-2,2’-bipyridine is characterized by two pyridine rings connected at the 2 and 2’ positions, with chlorine atoms at the 6 and 6’ positions . The molecular weight is 225.08 .Physical And Chemical Properties Analysis
6,6’-Dichloro-2,2’-bipyridine has a molecular weight of 225.08 . It is a solid at room temperature . The density is approximately 1.4 g/cm3 .Scientific Research Applications
Ligand in Coordination Chemistry
Bipyridines, including 6,6’-Dichloro-2,2’-bipyridine, are known as excellent ligands in coordination chemistry . They can form complexes with various metal ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . These complexes have a wide range of applications in different fields, including catalysis and material chemistry .
Catalyst in Organic Synthesis
6,6’-Dichloro-2,2’-bipyridine can be used as a catalyst in the green synthesis of propargylamines . Propargylamines are important building blocks in organic synthesis and have applications in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Photosensitizers
Bipyridine derivatives are often used in photoredox catalysis as photosensitizers . Photosensitizers are substances that promote photochemical reactions in other substances. They have applications in solar energy conversion, environmental science, and medicine.
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens . Viologens are known for their good electrochemical properties . They are used in a variety of applications, including electrochromic devices, molecular electronics, and energy storage systems.
Supramolecular Structures
The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . These structures have potential applications in nanotechnology, materials science, and drug delivery.
Chirality and Asymmetry-Based Applications
Another important aspect of bipyridine chemistry is the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomery), thus increasing their importance in asymmetry-based applications . Chiral compounds have significant applications in the pharmaceutical industry, as many drugs are chiral and the biological activity of a drug can depend on its chirality.
Synthesis of Biologically Active Molecules
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules . These molecules have applications in the development of new drugs and therapies.
Ligand in Green Oxidation of Alcohols
6,6’-Dichloro-2,2’-bipyridine can be used as a ligand in the greener oxidation of alcohols under aerobic conditions as a complex with CuBR2 . This represents a more environmentally friendly approach to the oxidation of alcohols, which is an important reaction in the chemical industry.
Safety and Hazards
6,6’-Dichloro-2,2’-bipyridine is classified with the signal word “Warning” and hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-chloro-6-(6-chloropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450930 | |
Record name | 6,6'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dichloro-2,2'-bipyridine | |
CAS RN |
53344-72-2 | |
Record name | 6,6'-Dichloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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